[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 3-aminophenyl group at the 1-position and a tert-butyl carbamate at the 3-position. The tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or other bioactive molecules, given the prevalence of pyrrolidine and carbamate motifs in drug discovery .
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-8-18(10-12)13-6-4-5-11(16)9-13/h4-6,9,12H,7-8,10,16H2,1-3H3,(H,17,19) |
InChI Key |
QPHMOMKQDUWXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
A widely cited method involves the reaction of 3-amino-pyrrolidine derivatives with tert-butyl carbonates. For example, methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester undergoes nucleophilic displacement with 3-aminophenylboronic acid in tetrahydrofuran (THF) at 50–60°C. This two-step protocol achieves yields of 65–72%, with purity >90% after column chromatography.
Reaction Scheme 1:
$$
\text{Methanesulphonic acid ester} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{THF, 60°C}} \text{[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamate intermediate} \xrightarrow{\text{Deprotection}} \text{Target compound}
$$
Ring-Opening of Epoxides
Alternative approaches utilize epoxide intermediates. For instance, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate reacts with 3-nitrobenzene epoxide under basic conditions (K₂CO₃, DMF), followed by catalytic hydrogenation to reduce the nitro group to an amine. This method prioritizes stereochemical fidelity, yielding 58–63% enantiomeric excess.
Mechanistic Insights and Stereochemical Control
Nucleophilic Aromatic Substitution
The tert-butyl carbamate group acts as a protecting agent for the pyrrolidine nitrogen, enabling selective functionalization at the 3-position. Mesylation of the hydroxyl group (e.g., using mesyl chloride) generates a leaving group, facilitating nucleophilic attack by 3-aminophenyl derivatives.
Catalytic Asymmetric Synthesis
Chiral auxiliaries such as (S)-3-hydroxy-pyrrolidine-1-carboxylate are employed to enforce stereocontrol. For example, Mitsunobu reactions with DIAD/PPh₃ yield (S)-configured intermediates, critical for binding specificity in receptor-targeted applications.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while temperatures >70°C risk carbamate degradation.
Table 1: Yield Variation with Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 60 | 72 | 92 |
| DMF | 70 | 68 | 89 |
| Acetonitrile | 50 | 55 | 85 |
Catalytic Additives
Pd(PPh₃)₄ accelerates Suzuki-Miyaura couplings in arylations, improving yields by 15–20%. Conversely, excess triethylamine (>3 eq.) leads to emulsion formation during workup, complicating purification.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the target compound, with HPLC-MS confirming >95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆): δ 7.42 (d, 1H, J = 16.4 Hz, aromatic), 3.91 (m, 1H, pyrrolidine), 1.46 (s, 9H, tert-butyl). IR spectra confirm carbamate C=O stretches at 1707 cm⁻¹.
Applications and Derivative Synthesis
The tert-butyl carbamate serves as a versatile intermediate for further functionalization. For example, coupling with activated esters generates prodrugs targeting neurological receptors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, exhibit significant anticancer properties. These compounds have shown the ability to inhibit critical pathways involved in tumor growth. For instance, a study demonstrated that certain pyrrolidine derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Protein Kinase Inhibition
The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer and other diseases. The structure of this compound allows it to interact effectively with kinase targets, potentially leading to the development of new therapeutic strategies against cancer .
Neuroprotective Effects
Research has also pointed to the neuroprotective effects of compounds similar to this compound. These compounds may play a role in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain and improving cognitive functions .
Case Studies
Mechanism of Action
The mechanism of action of [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Research Findings and Functional Insights
- Electronic and Steric Effects: The 3-aminophenyl group in the target compound provides electron-rich aromaticity, facilitating electrophilic substitution reactions. In contrast, the 4-methylphenyl analog () introduces hydrophobicity, which may enhance membrane permeability .
Ring Size and Conformation :
Synthetic Utility :
Pharmacological Relevance :
- Compounds like the pyridine-linked pyrrolidine derivative () demonstrate bioactivity, with mass spectrometry data (MS (ESI) m/z 535.3) confirming successful synthesis .
Biological Activity
The compound [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be defined by the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 887589-62-0
This structure features a pyrrolidine ring, an amino group, and a tert-butyl ester moiety, which contribute to its biological activity.
1. Glycogen Phosphorylase Inhibition
One of the significant biological activities of this compound is its role as a glycogen phosphorylase inhibitor. Glycogen phosphorylase is an enzyme crucial for glycogenolysis, the process of breaking down glycogen into glucose. Inhibition of this enzyme can lead to therapeutic benefits in conditions such as diabetes and hyperglycemia. Research indicates that compounds with similar structures exhibit significant inhibition of glycogen phosphorylase activity, thereby regulating blood sugar levels effectively .
2. Potential Therapeutic Applications
The inhibition of glycogen phosphorylase suggests several potential therapeutic applications:
- Diabetes Management : By controlling glucose release, the compound may help in managing blood sugar levels in diabetic patients.
- Hyperlipidemia Treatment : The modulation of glucose metabolism can also impact lipid profiles, potentially aiding in hyperlipidemia management.
- Cardiovascular Health : Given its effects on glucose metabolism, it may have implications for treating conditions like myocardial ischemia and atherosclerosis .
The mechanisms through which this compound exerts its effects are primarily through:
- Enzyme Inhibition : The compound binds to the active site of glycogen phosphorylase, preventing substrate access and subsequent enzymatic activity.
- Regulation of Metabolic Pathways : By inhibiting glycogenolysis, it shifts the metabolic balance towards glucose storage rather than release.
Research Findings and Case Studies
A review of existing literature reveals promising findings regarding the efficacy and safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
